Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate
Overview
Description
Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a (Z)-2,3-dibromoprop-1-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate typically involves the reaction of (Z)-2,3-dibromoprop-1-ene with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(Z)−2,3−dibromoprop−1−ene+BF3⋅OEt2+KOH→Potassium(Z)−2,3−dibromoprop−1−enyltrifluoroborate+by−products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Boronic acids or esters.
Reduction: Alkenes or alkanes.
Scientific Research Applications
Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biology and Medicine: Potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-boron bonds, which are crucial intermediates in many chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium (Z)-2,3-dibromoprop-1-enylboronic acid
- Potassium (Z)-2,3-dibromoprop-1-enylboronate esters
- Potassium (Z)-2,3-dibromoprop-1-enylboron difluoride
Uniqueness
Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly valuable in synthetic applications where stability and reactivity are crucial.
Properties
IUPAC Name |
potassium;[(Z)-2,3-dibromoprop-1-enyl]-trifluoroboranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BBr2F3.K/c5-2-3(6)1-4(7,8)9;/h1H,2H2;/q-1;+1/b3-1-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXJEXQJWSDYEK-SPNQZIMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(CBr)Br)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/CBr)\Br)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BBr2F3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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